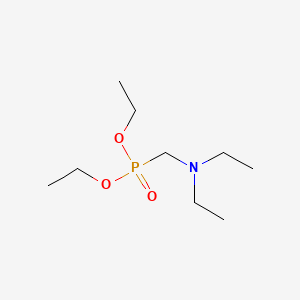
Diethyl ((diethylamino)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ((diethylamino)methyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its versatile applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl ((diethylamino)methyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with diethylaminoethyl chloride under controlled conditions to yield the desired product .
Another method involves the reaction of diethyl phosphite with diethylaminoacetaldehyde in the presence of a base such as sodium hydride. This reaction typically occurs at room temperature and yields this compound with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted in batch reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ((diethylamino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl ((diethylamino)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug intermediate and in the development of novel pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl ((diethylamino)methyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry. Additionally, the compound can undergo hydrolysis to release phosphonic acid, which can further interact with biological molecules and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl methylphosphonate
- Diethyl ethylphosphonate
- Diethyl ((methylamino)methyl)phosphonate
Uniqueness
Diethyl ((diethylamino)methyl)phosphonate is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions .
Propriétés
Numéro CAS |
995-14-2 |
|---|---|
Formule moléculaire |
C9H22NO3P |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
N-(diethoxyphosphorylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-5-10(6-2)9-14(11,12-7-3)13-8-4/h5-9H2,1-4H3 |
Clé InChI |
GMMMKWMWVWJBNW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanamine](/img/structure/B12076449.png)








![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

